2-Ethylbutyl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylbutyl 2-ethylhexanoate is an organic compound with the molecular formula C14H28O2. It is an ester formed from the reaction between 2-ethylhexanoic acid and 2-ethylbutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylbutyl 2-ethylhexanoate is synthesized through an esterification reaction. The process involves the reaction of 2-ethylhexanoic acid with 2-ethylbutanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is then heated to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylbutyl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed:
Hydrolysis: 2-ethylhexanoic acid and 2-ethylbutanol
Transesterification: New ester (e.g., methyl 2-ethylhexanoate) and alcohol (e.g., 2-ethylbutanol)
Wissenschaftliche Forschungsanwendungen
2-Ethylbutyl 2-ethylhexanoate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of esterases and their enantioselective hydrolysis activities.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of plasticizers, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of 2-Ethylbutyl 2-ethylhexanoate involves its interaction with esterases, enzymes that catalyze the hydrolysis of esters. The compound is hydrolyzed into 2-ethylhexanoic acid and 2-ethylbutanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or industrial processes.
Vergleich Mit ähnlichen Verbindungen
2-Ethylbutyl 2-ethylhexanoate can be compared with other esters of 2-ethylhexanoic acid, such as:
- Butyl 2-ethylhexanoate
- Methyl 2-ethylhexanoate
- Ethyl 2-ethylhexanoate
Uniqueness: this compound is unique due to its specific combination of 2-ethylhexanoic acid and 2-ethylbutanol, which imparts distinct physical and chemical properties. Its branched structure contributes to its stability and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
7425-15-2 |
---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2-ethylbutyl 2-ethylhexanoate |
InChI |
InChI=1S/C14H28O2/c1-5-9-10-13(8-4)14(15)16-11-12(6-2)7-3/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
ZBFXGRJSIVCJDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)OCC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.